Rufloxacin
Overview
Description
Rufloxacin is a fluoroquinolone antibiotic . It is used in the treatment of susceptible respiratory infections and uncomplicated cystitis . It is particularly active against gram-negative bacteria, including salmonella, shigella, campylobacter, neisseria, and pseudomonas .
Molecular Structure Analysis
The molecular formula of Rufloxacin is C17H18FN3O3S . The average molecular weight is 363.407 .
Chemical Reactions Analysis
Rufloxacin has been found to act as a photosensitizer . Irradiation of rufloxacin under aerobic conditions gives rise to N-demethylation of the piperazinyl ring .
Physical And Chemical Properties Analysis
Rufloxacin is a solid substance . It has a solubility of 2 mg/mL in water (ultrasonic) and 0.0852 mg/mL in DMSO (Need ultrasonic and warming) .
Scientific Research Applications
Photosensitization Studies
Rufloxacin, a member of the fluoroquinolones class, has been investigated for its photosensitizing activity. Studies have shown that Rufloxacin can induce photosensitization in various bio-models, including human fibroblasts and yeast cells. In human fibroblasts, Rufloxacin has been observed to increase DNA fragmentation under UVA irradiation, providing insights into its role as a photosensitizer in more complex cell models. This research highlights the potential phototoxicity of Rufloxacin and its implications in DNA damage and repair processes (Catalfo et al., 2005). Similarly, in yeast (Saccharomyces cerevisiae), Rufloxacin has been shown to cause DNA fragmentation and induce phototoxicity, corroborating its role in photogenotoxicity (Catalfo et al., 2007).
Ocular Pharmacokinetics
In the field of ophthalmology, Rufloxacin has been the subject of studies focusing on its pharmacokinetics when applied topically in different formulations. Research on rabbits has shown that certain formulations of Rufloxacin, especially those viscosized with tamarind seed polysaccharide, exhibit promising aqueous humor bioavailability. This suggests potential applications of Rufloxacin in ocular therapy (Burgalassi et al., 2006).
Chemiluminescence and Analytical Applications
A novel chemiluminescence system for Rufloxacin has been developed, combining Rufloxacin with europium(III) to observe intense luminescence. This method has been applied successfully in determining Rufloxacin in dosage forms, serum, and urine samples, indicating its potential in clinical and pharmaceutical analysis (Wang et al., 2001).
DNA Interaction Studies
Research has also been conducted on Rufloxacin's interaction with DNA, particularly focusing on its binding mode and the influence of metal ions like Cu(II).
Studies indicate that Rufloxacin interacts with DNA primarily through groove binding, with Cu(II) ions potentially mediating this interaction. This research contributes to our understanding of Rufloxacin's molecular interactions and potential implications in genotoxicity (Qi, 2007).
Formulation and Drug Delivery
Considerable research has been devoted to developing various formulations of Rufloxacin for improved delivery and efficacy. This includes the preparation of Rufloxacin hydrochloride gel, which has demonstrated stability and ease of control in quality, indicating its feasibility for practical applications (Xi, 2001). Additionally, Rufloxacin-cyclodextrin ophthalmic solutions have been investigated to enhance solubility and ocular bioavailability, suggesting the potential for more effective ophthalmic formulations (Cappello et al., 2002).
Safety And Hazards
Rufloxacin can be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing dust, fume, gas, mist, vapors, or spray . Contact with skin and eyes should be avoided, and personal protective equipment should be used .
Relevant Papers
Several papers have been published on Rufloxacin. A double-blind, comparative study showed that Rufloxacin could be a possible option for the treatment of acute exacerbations of chronic bronchitis . Another paper discussed the side-effects of antibacterial fluoroquinolones, including Rufloxacin . A systematic review of randomised clinical trials for oral antibiotic treatment also included Rufloxacin .
properties
IUPAC Name |
7-fluoro-6-(4-methylpiperazin-1-yl)-10-oxo-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3S/c1-19-2-4-20(5-3-19)14-12(18)8-10-13-16(14)25-7-6-21(13)9-11(15(10)22)17(23)24/h8-9H,2-7H2,1H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCJBUHJQLFDSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C3C4=C2SCCN4C=C(C3=O)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
106017-08-7 (monohydrochloride) | |
Record name | Rufloxacin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101363104 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6048412 | |
Record name | Rufloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rufloxacin | |
CAS RN |
101363-10-4 | |
Record name | Rufloxacin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101363-10-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Rufloxacin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101363104 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rufloxacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13772 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | Rufloxacin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759835 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Rufloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-fluoro-6-(4-methylpiperazin-1-yl)-10-oxo-4-thia-1-azatricyclo[7.3.1.0,5,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Record name | RUFLOXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y521XM2900 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Rufloxacin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0042009 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.